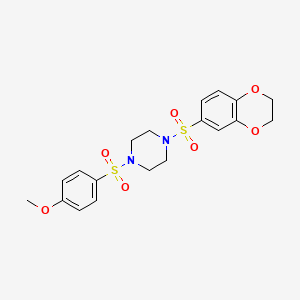
BML283
准备方法
ML083 的合成涉及多个步骤,从核心结构 1,4-苯并二噁英的制备开始。接下来是磺酰基的引入和哌嗪环的连接。反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。
化学反应分析
ML083 经历各种化学反应,包括:
氧化: ML083 在特定条件下可以被氧化形成亚砜或砜。
还原: 还原反应可以将磺酰基转化为硫醇或硫醚。
取代: 该化合物可以进行亲核取代反应,其中磺酰基被其他亲核试剂取代。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及胺类或硫醇类等亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂 .
科学研究应用
ML083 广泛应用于科学研究,特别是在化学、生物学和医学领域。它的应用包括:
化学: ML083 用作探针,研究磺酰基的反应性和它们与其他化学物质的相互作用。
生物学: 该化合物用于研究丙酮酸激酶 M2 在细胞代谢中的作用及其在癌症生物学中的影响。
作用机制
ML083 通过选择性调节人丙酮酸激酶 M2 的活性发挥作用。这种酶在糖酵解中起着至关重要的作用,并且它的活性在癌细胞中经常发生改变。通过靶向丙酮酸激酶 M2,ML083 可以影响细胞代谢,并可能抑制肿瘤细胞的生长。 所涉及的分子靶点和途径包括糖酵解途径以及调节细胞增殖和存活的各种信号通路 .
相似化合物的比较
ML083 在对丙酮酸激酶 M2 的选择性方面是独特的。类似的化合物包括其他丙酮酸激酶调节剂,例如:
ML265: 另一种丙酮酸激酶 M2 的选择性调节剂,具有不同的化学结构。
TEPP-46: 丙酮酸激酶 M2 的小分子激活剂,用于癌症研究。
DASA-58: 一种激活丙酮酸激酶 M2 的化合物,已显示出在癌症治疗中的潜力.
这些化合物具有相似的靶点,但在它们的化学结构和作用机制方面有所不同,突出了 ML083 在与丙酮酸激酶 M2 的特定相互作用中的独特性 .
生物活性
BML283 is a compound that has garnered attention in the field of biomedical research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.
This compound is primarily recognized for its role as a Chk2 inhibitor , which positions it as a significant player in the regulation of cell cycle and DNA damage response pathways. The inhibition of Chk2 can lead to alterations in cellular processes such as apoptosis, autophagy, and cell cycle progression, making it a candidate for cancer research and treatment strategies.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through several mechanisms:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. This is particularly significant in cancers where Chk2 is overactive, contributing to uncontrolled cell proliferation.
- Cell Cycle Arrest : By inhibiting Chk2, this compound can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.
- Synergistic Effects with Other Agents : Studies suggest that this compound may enhance the efficacy of other anticancer agents when used in combination therapies.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Study 1: Efficacy Against Cancer Cell Lines
In a notable study published in 2021, researchers investigated the effects of this compound on various cancer cell lines. The results demonstrated that treatment with this compound led to significant reductions in cell viability across multiple lines, including breast and colorectal cancers. The study utilized assays such as MTT and flow cytometry to assess cell death and apoptosis rates.
Study 2: Combination Therapy Approaches
Another research effort explored the synergistic effects of this compound when combined with traditional chemotherapeutics. The findings indicated enhanced cytotoxicity when this compound was administered alongside doxorubicin, suggesting a potential strategy for improving treatment outcomes in resistant cancer forms.
Study 3: Mechanistic Insights
A detailed mechanistic study focused on the molecular pathways influenced by this compound revealed its impact on key signaling cascades involved in tumor progression. The study utilized Western blot analysis to assess changes in protein expression related to apoptosis and cell cycle regulation.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S2/c1-26-15-2-4-16(5-3-15)29(22,23)20-8-10-21(11-9-20)30(24,25)17-6-7-18-19(14-17)28-13-12-27-18/h2-7,14H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDKYUJSFVHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















